molecular formula C15H25N3O6 B15212515 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one

Cat. No.: B15212515
M. Wt: 343.38 g/mol
InChI Key: MZYDEYHAFBANPK-FMKGYKFTSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one is a complex organic compound with significant biochemical and pharmacological properties. It is known for its role in various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the pyrimidin-2-one moiety. Key steps include:

    Formation of the oxolan ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the pyrimidin-2-one: This step often requires the use of coupling reagents and catalysts to ensure the correct orientation and bonding.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in various biochemical pathways and processes.

    Medicine: Potential therapeutic agent for treating certain diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dihydrouridine: A modified nucleoside found in tRNA.

    Uridine: A nucleoside component of RNA.

    Cytidine: Another nucleoside involved in RNA synthesis.

Uniqueness

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one is unique due to its specific structure and functional groups, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H25N3O6

Molecular Weight

343.38 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one

InChI

InChI=1S/C15H25N3O6/c19-8-4-2-1-3-6-16-11-5-7-18(15(23)17-11)14-13(22)12(21)10(9-20)24-14/h5,7,10,12-14,19-22H,1-4,6,8-9H2,(H,16,17,23)/t10-,12-,13-,14-/m1/s1

InChI Key

MZYDEYHAFBANPK-FMKGYKFTSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1NCCCCCCO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1NCCCCCCO)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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